molecular formula C13H7Cl2NO3S B12406118 Caxii-IN-1

Caxii-IN-1

Cat. No.: B12406118
M. Wt: 328.2 g/mol
InChI Key: YCLQLENVPQZHPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caxii-IN-1 typically involves the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.

    Introduction of functional groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound for carbonic anhydrase XII.

    Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Caxii-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its binding affinity and selectivity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.

Scientific Research Applications

Caxii-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase XII. This enzyme is involved in the regulation of pH within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase XII, this compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents . The molecular targets of this compound include the active site of carbonic anhydrase XII, where it binds and inhibits the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caxii-IN-1

This compound is unique in its high binding affinity and selectivity for carbonic anhydrase XII. This makes it a valuable tool compound for studying the role of this enzyme in various biological processes and for developing new therapeutic agents targeting carbonic anhydrase XII. Additionally, this compound has shown potential in overcoming drug resistance in cancer therapy, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H7Cl2NO3S

Molecular Weight

328.2 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)oxathiino[6,5-b]pyridine 2,2-dioxide

InChI

InChI=1S/C13H7Cl2NO3S/c14-11-4-9(5-12(15)6-11)10-3-8-1-2-20(17,18)19-13(8)16-7-10/h1-7H

InChI Key

YCLQLENVPQZHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CS(=O)(=O)OC2=C1C=C(C=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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